1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-(3-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a 2-methylbenzimidazole moiety at the carboxamide position. The benzimidazole group is known to enhance binding affinity to biological targets such as kinases or viral proteases, while the 3-methoxyphenyl substituent may influence metabolic stability and solubility.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-12-21-17-7-6-14(9-18(17)22-12)23-20(26)13-8-19(25)24(11-13)15-4-3-5-16(10-15)27-2/h3-7,9-10,13H,8,11H2,1-2H3,(H,21,22)(H,23,26) |
InChI Key |
GPLBIMUMGCHEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Cyclization Pathway
-
Starting Material : 4-Nitro-3-methylaniline undergoes acetylation to protect the amine.
-
Cyclization : Reaction with chloroacetamide in acetic acid at 110°C for 6 hours forms 2-methyl-5-nitro-1H-benzimidazole.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to yield 2-methyl-1H-benzimidazol-5-amine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ac₂O | 25°C | 2 h | 92% |
| 2 | ClCH₂CONH₂, AcOH | 110°C | 6 h | 78% |
| 3 | H₂, Pd/C | 50°C | 3 h | 85% |
Iron-Mediated Reduction Alternative
To avoid catalyst poisoning in hydrogenation, Fe/HCl systems are employed:
-
Substrate : Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.
-
Reduction : Fe powder in HCl/THF at 60–70°C for 5 hours.
Advantages : 89% yield, scalable for industrial production.
Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidine ring is constructed via Michael addition followed by cyclization:
Itaconic Acid Route
-
Michael Adduct : Itaconic acid reacts with 3-methoxyaniline in water at reflux (12 h).
-
Cyclization : Intramolecular lactamization under acidic conditions (H₂SO₄, 80°C, 4 h).
Yield : 76% (over two steps).
Ester Hydrolysis Variation
-
Ester Formation : Ethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate synthesized via CDI-mediated coupling.
-
Hydrolysis : LiOH in THF/water (60°C, 5 h) converts the ester to the carboxylic acid.
Yield : 87% after recrystallization.
Amide Coupling to Form the Final Product
Coupling the benzimidazole amine and pyrrolidine carboxylic acid is achieved via two methods:
Carbodiimide-Mediated Coupling
Conditions :
-
Reagents : 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, 2-methyl-1H-benzimidazol-5-amine, EDCI, HOBt, DMF.
-
Temperature : 0°C → 25°C (12 h).
Yield : 82% after silica gel chromatography.
Mixed Carbonate Method
Procedure :
-
Activation : Carboxylic acid treated with ClCO₂iPr in presence of N-methylmorpholine.
-
Coupling : React with benzimidazole amine in THF at −10°C.
Yield : 75% (higher purity, fewer side products).
Purification and Characterization
Chromatographic Purification
| Method | Stationary Phase | Eluent | Purity Achieved |
|---|---|---|---|
| Flash Chromatography | Silica gel (40–63 µm) | EtOAc/Hexanes (3:7) | 95% |
| Preparative HPLC | C18 column | MeCN/H₂O (0.1% TFA) | 98% |
Crystallization Optimization
Solvent System : Ethanol/water (7:3 v/v) at 4°C.
Result : Needle-shaped crystals, >99% purity by HPLC.
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 3.82 (s, 3H, OCH₃), 3.12–3.08 (m, 2H), 2.97 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₁H₂₀N₄O₃ [M+H]⁺: 377.1608; found: 377.1611.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Amine Sensitivity : The 2-methyl-1H-benzimidazol-5-amine is prone to oxidation. Use of N₂ atmosphere during coupling improves yields by 15%.
-
Lactam Hydrolysis : The 5-oxopyrrolidine ring may hydrolyze under strongly acidic conditions. Maintaining pH 5–6 during workup prevents degradation.
-
Byproduct Formation : Urea derivatives from carbodiimide reagents are minimized by adding HOBt (1 equiv.).
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactor systems reduce reaction time for the cyclization step from 6 h to 30 min.
-
Solvent Recovery : DMF is reclaimed via distillation (90% efficiency) to reduce costs.
-
Quality Control : In-line PAT (Process Analytical Technology) monitors amide bond formation in real time.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations
- Substituent Effects on Activity :
- The 3-methoxyphenyl group (as in the target compound and ) is associated with moderate antiviral activity (81.0% total activity) but lower cytotoxicity compared to 3,4-dimethylphenyl or 4-chlorophenyl analogs .
- Chlorophenyl substituents () enhance plaque reduction (65.3%) but increase cytotoxicity (57.0%), suggesting a trade-off between potency and safety .
- Heterocyclic Moieties: The 2-methylbenzimidazole group in the target compound may improve target binding compared to dihydroisoquinoline-sulfonamide chains (), as benzimidazoles are known to interact with ATP-binding pockets in kinases . Replacing benzimidazole with indole () or thiadiazole () alters solubility and metabolic stability, though activity data are lacking.
Biological Activity
1-(3-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C20H20N4O3 and a molecular weight of approximately 392.5 g/mol. Its structure includes a benzimidazole core, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its potential biological activities, making it an interesting subject in medicinal chemistry and pharmacology.
Potential Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structural features have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have demonstrated IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, indicating strong potential for further development .
- Antiviral and Antimicrobial Properties : The unique combination of functional groups in this compound suggests possible antiviral and antimicrobial activities. Related compounds have shown significant antibacterial activity against Gram-positive strains such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM .
- Antioxidative Effects : Some derivatives have exhibited antioxidative properties that surpass standard antioxidants like BHT, suggesting that the compound could play a role in reducing oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound enhance its interaction with biological targets. The presence of the benzimidazole core is crucial for its biological activity, as evidenced by the following comparative analysis with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1-methyl-1H-benzimidazol-2-yl)ethanol | Benzimidazole derivative | Potential neuroprotective effects |
| 1-(2-methoxyphenyl)pyrrolidine | Pyrrolidine derivative | Simple structure; lacks benzimidazole core |
| 1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide | Related benzimidazole derivative | Different substituents may affect biological activity |
The unique combination of a benzimidazole core, methoxyphenyl group, and pyrrolidine ring may confer distinct biological activities compared to other similar compounds.
Understanding the mechanism of action for this compound involves evaluating its binding affinities to specific enzymes or receptors and assessing its effects on cellular pathways. Interaction studies are essential to elucidate how this compound influences various biological processes, potentially leading to therapeutic applications in cancer treatment and infectious diseases.
Case Studies
Recent research has highlighted several case studies involving derivatives of benzimidazole that demonstrate similar biological activities:
- Antiproliferative Activity : A series of benzimidazole derivatives were tested against multiple cancer cell lines, showing varying degrees of antiproliferative effects (IC50 values ranging from 2.2 to 4.4 µM) with notable selectivity towards specific cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Antibacterial Activity : Compounds bearing hydroxyl and methoxy groups exhibited selective antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents against resistant bacterial strains .
Q & A
Q. Stepwise synthesis :
Pyrrolidinone formation : Cyclization of succinimide derivatives under acidic conditions (e.g., HCl/ethanol, 60°C, 6 hours).
3-Methoxyphenyl introduction : Suzuki-Miyaura coupling or nucleophilic substitution (e.g., K₂CO₃/DMF, 80°C, 8 hours).
Benzimidazole coupling : Carbodiimide-mediated amidation (EDC/HOBt, DCM, RT, 12 hours).
Q. Optimization factors :
Q. Table 1: Representative Synthetic Data
| Step | Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|
| Pyrrolidinone formation | 65–75 | 95 | ¹H NMR, IR, MS |
| Benzimidazole coupling | 60–70 | 90 | ¹³C NMR, HPLC |
How can researchers resolve contradictions in spectral data during structural elucidation?
Q. Common contradictions :
- ¹H NMR splitting patterns : Overlapping signals from methoxyphenyl and benzimidazole protons.
- MS fragmentation : Ambiguous molecular ion peaks due to thermal decomposition.
Q. Methodological solutions :
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish overlapping signals .
- High-resolution MS (HRMS) : Resolves exact mass discrepancies (e.g., ±0.001 Da) to confirm molecular formula .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions .
What biological activities have been reported for structurally related compounds, and how can they guide target validation?
Q. Reported activities :
Q. Target validation strategies :
- Molecular docking : Use AutoDock Vina to simulate binding poses with crystallographic kinase structures (PDB: 1AQ1) .
- SAR studies : Modify methoxy position (para vs. meta) to assess impact on IC₅₀ values .
What advanced methodologies are recommended for studying structure-activity relationships (SAR)?
Q. Key approaches :
Fragment-based design : Synthesize analogs with incremental modifications (e.g., -OCH₃ → -CF₃) to map pharmacophore requirements .
Crystallographic analysis : Resolve co-crystal structures with target proteins (e.g., CDK2) to identify critical hydrogen bonds (e.g., NH…O=C interactions) .
Free-energy perturbation (FEP) : Computational modeling to predict affinity changes upon substituent modifications .
Case study :
Replacing the 3-methoxyphenyl group with a 4-fluorophenyl group in analogs increased CDK2 inhibition by 30%, attributed to enhanced hydrophobic packing .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Q. Challenges :
- Poor crystal growth : Due to flexible pyrrolidinone ring.
- Disorder in methoxyphenyl group : Limits resolution (<2.0 Å).
Q. Solutions :
- Co-crystallization additives : Glycerol (20% v/v) improves crystal lattice stability .
- Low-temperature data collection : Reduces thermal motion (100 K) for higher-resolution datasets .
How can researchers optimize reaction yields for large-scale synthesis?
Q. Critical parameters :
- Solvent choice : Switching from DMF to NMP reduces viscosity, enabling higher substrate concentrations (0.5 M → 1.2 M) .
- Catalyst recycling : Pd/C recovery via filtration improves cost efficiency (3 cycles with <5% yield loss) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps from 8 hours to 30 minutes (120°C, 300 W) .
What analytical techniques are essential for purity assessment and batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
